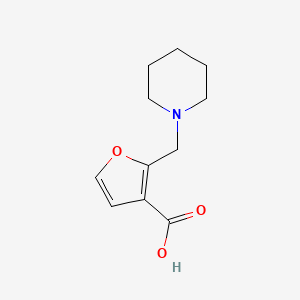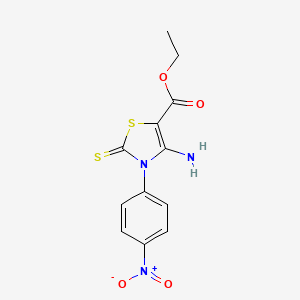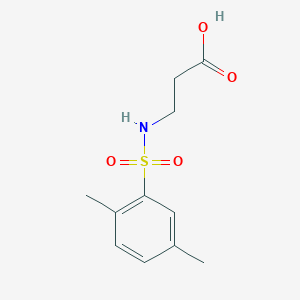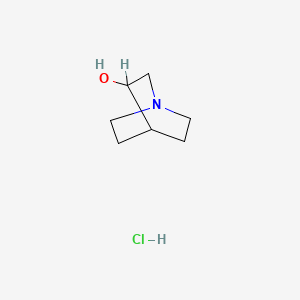![molecular formula C11H6F3NO3 B1302433 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-carbonsäure CAS No. 220652-95-9](/img/structure/B1302433.png)
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular weight of 257.17 . The IUPAC name for this compound is 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as our compound, can be achieved through various methods. One method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the synthesis from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.17 . More specific properties such as melting point, boiling point, and solubility are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Das Vorhandensein dieser Gruppe in „5-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-carbonsäure“ deutet auf potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika hin .
Synthese von Selinexor
Diese Verbindung kann bei der Synthese von Selinexor, einem Krebsmedikament, verwendet werden . Der Prozess beginnt mit 3,5-Bis(trifluoromethyl)benzonitril, das durch Hydrolyse zu 3,5-Bis(trifluoromethyl)benzamid umgewandelt wird .
Chemische Derivatisierung
3,5-Bis(trifluoromethyl)phenylisocyanat, ein Derivat der Verbindung, wird bei der chemischen Derivatisierung von aminofunktionalisierten Modelloberflächen verwendet .
Herstellung von Arylaminothiocarbonylpyridinium-Zwitterionensalzen
Das Isocyanat-Derivat der Verbindung kann auch zur Herstellung von Arylaminothiocarbonylpyridinium-Zwitterionensalzen verwendet werden .
Biokatalytische Synthese
Die Verbindung kann in biokatalytischen Syntheseprozessen verwendet werden . Die aus der Bioreduktion von 3,5-BTAP gewonnenen Mycelien können verwendet werden, um ihre katalytischen Fähigkeiten zu bewerten .
Fluorhaltige Verbindungen
Die Verbindung, als fluorhaltige Verbindung, kann bei der Entwicklung neuer Materialien für Elektronik, Agrochemikalien und Katalyse verwendet werden .
Fusionsinhibitor des Influenza-A-Virus
Ein Fusionsinhibitor des Influenza-A-Virus, basierend auf Oligothiophen, ist mit 3-Fluor-5-(trifluoromethyl)benzoesäure gekappt .
Umwandlung in Säurechlorid
Die Carbonsäuregruppe in der Verbindung kann in ein Säurechlorid für nukleophile Substitution und Friedel-Crafts-Acylierung umgewandelt werden .
Wirkmechanismus
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is not yet fully understood. However, it is believed to interact with enzymes involved in drug metabolism, leading to the inhibition of the activity of those enzymes. This inhibition can lead to the alteration of drug absorption, distribution, and elimination, as well as the alteration of drug metabolism and the alteration of drug-receptor interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid have been studied in various animal models. Studies have shown that 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can inhibit the activity of certain enzymes involved in drug metabolism, leading to altered drug absorption, distribution, and elimination. 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has also been found to affect the pharmacokinetics and pharmacodynamics of drugs, as well as to modulate the activity of certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a useful tool for laboratory experiments, as it is able to inhibit the activity of certain enzymes involved in drug metabolism. However, there are some limitations to its use in laboratory experiments. For example, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is not always stable in solution, and it can be difficult to accurately measure its concentration. Additionally, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can be toxic in high concentrations, and it can be difficult to accurately control its concentration in laboratory experiments.
Zukünftige Richtungen
The potential applications of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid are vast and varied. Future research should focus on further elucidating the mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, as well as exploring its potential applications in drug discovery and drug synthesis. Additionally, further research should focus on the development of methods for accurately measuring and controlling the concentration of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid in laboratory experiments. Finally, further research should focus on the potential biochemical and physiological effects of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, as well as its potential therapeutic applications.
Synthesemethoden
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3-trifluoromethylbenzoic acid with 1,3-oxazole-4-carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, and the product is purified by column chromatography. Other methods of synthesis include the reaction of 3-trifluoromethylbenzaldehyde with 1,3-oxazole-4-carboxylic acid in the presence of a base, and the reaction of 3-trifluoromethylbenzyl bromide with 1,3-oxazole-4-carboxylic acid in the presence of a base.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSBKOCNUXOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372335 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220652-95-9 |
Source


|
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



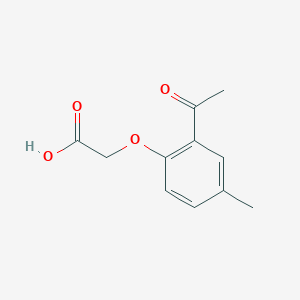

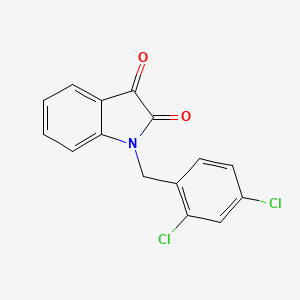


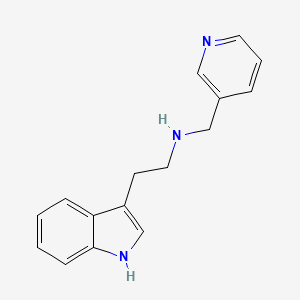
![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)
